molecular formula C12H17ClN2O B2668713 N-piperidin-3-ylbenzamide hydrochloride CAS No. 403479-38-9

N-piperidin-3-ylbenzamide hydrochloride

Cat. No.: B2668713
CAS No.: 403479-38-9
M. Wt: 240.73
InChI Key: DTJIGSSKZDCZMV-UHFFFAOYSA-N
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Description

N-piperidin-3-ylbenzamide hydrochloride is a chemical compound with the molecular formula C12H17ClN2O and a molecular weight of 240.73 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and benzamide, an aromatic amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-piperidin-3-ylbenzamide hydrochloride typically involves the reaction of piperidine derivatives with benzoyl chloride under controlled conditions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques such as crystallization and recrystallization to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-piperidin-3-ylbenzamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-piperidin-3-ylbenzamide hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-piperidin-3-ylbenzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The exact pathways and molecular targets can vary based on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-piperidin-3-ylbenzamide hydrochloride is unique due to its specific combination of the piperidine and benzamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable in the development of new therapeutic agents and in the study of its interactions with biological targets .

Properties

IUPAC Name

N-piperidin-3-ylbenzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c15-12(10-5-2-1-3-6-10)14-11-7-4-8-13-9-11;/h1-3,5-6,11,13H,4,7-9H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJIGSSKZDCZMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC(=O)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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